molecular formula C22H28FN3O4S B2820595 2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1020982-51-7

2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No. B2820595
CAS RN: 1020982-51-7
M. Wt: 449.54
InChI Key: UPQJHXARGJXWMW-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a compound that belongs to the class of piperazine sulfonamide derivatives. This compound has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which are involved in the progression of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as reduce inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide in lab experiments is its potential as a treatment for a range of diseases. However, one of the main limitations is the lack of understanding of its exact mechanism of action.

Future Directions

There are many potential future directions for research on 2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide. Some potential areas of research include further studies on its potential as an anticancer agent, as well as studies on its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide involves the reaction of 2-fluorophenol with 3-chloropropylamine to form 2-(2-fluorophenoxy)propylamine. This intermediate is then reacted with 4-(m-tolyl)piperazine-1-sulfonyl chloride to form the final product.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have potential as an anticancer agent, as well as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-18-6-4-7-19(16-18)25-11-13-26(14-12-25)31(28,29)15-5-10-24-22(27)17-30-21-9-3-2-8-20(21)23/h2-4,6-9,16H,5,10-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQJHXARGJXWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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